molecular formula C9H9BrClF B11753076 1-(1-Bromo-3-chloropropyl)-4-fluorobenzene

1-(1-Bromo-3-chloropropyl)-4-fluorobenzene

Cat. No.: B11753076
M. Wt: 251.52 g/mol
InChI Key: HNXLAKQDNDOJMX-UHFFFAOYSA-N
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Description

1-(1-Bromo-3-chloropropyl)-4-fluorobenzene is an organohalogen compound characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(1-Bromo-3-chloropropyl)-4-fluorobenzene can be synthesized through a multi-step process involving the halogenation of appropriate precursors. One common method involves the reaction of 4-fluorobenzene with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the final product. Advanced purification techniques, including chromatography and crystallization, are employed to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

1-(1-Bromo-3-chloropropyl)-4-fluorobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine and chlorine atoms in the compound make it susceptible to nucleophilic substitution reactions, where nucleophiles such as hydroxide ions or amines replace the halogen atoms.

    Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding alcohols or carboxylic acids. Reduction reactions may convert it into alkanes or alkenes.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex aromatic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or ammonia in polar solvents like water or ethanol.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

    Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups.

    Oxidation: Products include alcohols, aldehydes, or carboxylic acids.

    Reduction: Products include alkanes or alkenes.

Scientific Research Applications

1-(1-Bromo-3-chloropropyl)-4-fluorobenzene has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Materials Science: Employed in the development of advanced materials, such as polymers and liquid crystals, due to its unique halogenated structure.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules, which may lead to the development of new drugs or diagnostic tools.

Mechanism of Action

The mechanism of action of 1-(1-Bromo-3-chloropropyl)-4-fluorobenzene involves its interaction with various molecular targets. The compound’s halogen atoms can form strong bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. These interactions may affect cellular pathways and processes, potentially resulting in biological effects such as enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-3-chloropropane: Shares similar halogenation patterns but lacks the fluorine atom, resulting in different reactivity and applications.

    4-Fluorobenzyl Chloride: Contains a fluorine atom on the benzene ring but differs in the position and type of halogen substituents.

    1-(1-Bromo-3-chloropropyl)-4-chlorobenzene: Similar structure but with a chlorine atom instead of fluorine, leading to variations in chemical properties and uses.

Uniqueness

1-(1-Bromo-3-chloropropyl)-4-fluorobenzene is unique due to the presence of fluorine, bromine, and chlorine atoms in its structure. This combination of halogens imparts distinct reactivity and stability, making it valuable for specific synthetic and research applications.

Properties

Molecular Formula

C9H9BrClF

Molecular Weight

251.52 g/mol

IUPAC Name

1-(1-bromo-3-chloropropyl)-4-fluorobenzene

InChI

InChI=1S/C9H9BrClF/c10-9(5-6-11)7-1-3-8(12)4-2-7/h1-4,9H,5-6H2

InChI Key

HNXLAKQDNDOJMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(CCCl)Br)F

Origin of Product

United States

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